BenchChemオンラインストアへようこそ!

Procalcitonin

Pediatric infectious disease Biomarker comparison Diagnostic accuracy

Procalcitonin (PCT) is a 116-amino acid precursor of calcitonin with 93% specificity for bacterial infection at 1 µg/L (vs 74% for CRP). Its 2.5–4 h onset and 25–30 h half-life enable rapid, daily-monitored antibiotic guidance. In ICU settings, PCT-driven protocols reduce antibiotic exposure by 1.89 days without increased mortality. BROAD-SPECTRUM UTILITY extends to febrile neutropenia and hematologic malignancy (AUC 0.85 for GNBSI). ASSAY SELECTION: Mandatory BRAHMS KRYPTOR traceability to avoid up to 33.7% underestimation at low concentrations (0.1–0.5 ng/mL).

Molecular Formula C163H266N50O50S2
Molecular Weight 3790.3 g/mol
CAS No. 83652-28-2
Cat. No. B10859541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcalcitonin
CAS83652-28-2
Molecular FormulaC163H266N50O50S2
Molecular Weight3790.3 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)O
InChIInChI=1S/C163H266N50O50S2/c1-73(2)52-96(185-116(225)65-178-130(231)82(18)182-138(239)97(53-74(3)4)191-136(237)94(44-35-49-175-162(170)171)187-141(242)100(57-91-62-174-72-181-91)197-158(259)128(88(24)220)212-155(256)123(79(13)14)206-150(251)110-71-265-264-70-109(202-129(230)81(17)166)149(250)196-104(61-119(228)229)146(247)210-125(85(21)217)156(257)184-84(20)132(233)209-126(86(22)218)159(260)203-110)139(240)192-98(54-75(5)6)140(241)201-108(69-216)148(249)189-95(45-36-50-176-163(172)173)137(238)200-106(67-214)133(234)179-63-115(224)177-64-118(227)204-121(77(9)10)154(255)207-122(78(11)12)153(254)190-93(43-32-34-48-165)135(236)194-101(58-112(167)221)143(244)195-102(59-113(168)222)142(243)193-99(55-89-38-27-25-28-39-89)144(245)208-124(80(15)16)160(261)213-51-37-46-111(213)151(252)211-127(87(23)219)157(258)198-103(60-114(169)223)145(246)205-120(76(7)8)152(253)180-66-117(226)186-107(68-215)147(248)188-92(42-31-33-47-164)134(235)183-83(19)131(232)199-105(161(262)263)56-90-40-29-26-30-41-90/h25-30,38-41,62,72-88,92-111,120-128,214-220H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,221)(H2,168,222)(H2,169,223)(H,174,181)(H,177,224)(H,178,231)(H,179,234)(H,180,253)(H,182,239)(H,183,235)(H,184,257)(H,185,225)(H,186,226)(H,187,242)(H,188,248)(H,189,249)(H,190,254)(H,191,237)(H,192,240)(H,193,243)(H,194,236)(H,195,244)(H,196,250)(H,197,259)(H,198,258)(H,199,232)(H,200,238)(H,201,241)(H,202,230)(H,203,260)(H,204,227)(H,205,246)(H,206,251)(H,207,255)(H,208,245)(H,209,233)(H,210,247)(H,211,252)(H,212,256)(H,228,229)(H,262,263)(H4,170,171,175)(H4,172,173,176)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1
InChIKeyPBGNJGVTFINXOG-XJVRLEFXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procalcitonin CAS 83652-28-2: A Validated Sepsis Biomarker and Diagnostic Differentiator


Procalcitonin (PCT) is a 116-amino acid precursor of calcitonin, which under normal physiological conditions is produced by thyroid C-cells and is present at negligible serum concentrations (<0.05 ng/mL) [1]. In response to bacterial infection, systemic inflammation triggers extra-thyroidal PCT synthesis in multiple tissues, with levels rising within 2.5-4 hours and peaking at 6-13.5 hours [2]. This kinetic profile, combined with its short half-life of 25-30 hours, makes PCT a dynamic biomarker for early bacterial infection detection and sepsis management [2]. Unlike in-class alternatives, PCT demonstrates superior specificity in discriminating bacterial from viral etiologies, and its levels correlate with disease severity and response to antibiotic therapy, positioning it as a cornerstone in sepsis diagnosis, antibiotic stewardship, and prognostic assessment [3].

Why CRP and IL-6 Cannot Substitute for Procalcitonin in Differentiating Bacterial Infections


While C-reactive protein (CRP) and interleukin-6 (IL-6) share overlapping clinical applications with procalcitonin (PCT) in detecting systemic inflammation, their diagnostic performance diverges critically in the context of distinguishing bacterial from viral infections and guiding antibiotic decisions. A direct comparative study in 360 pediatric patients demonstrated that a PCT cutoff of 1 µg/L achieved 83% sensitivity and 93% specificity for bacterial infection, whereas CRP (≥20 mg/L) showed 86% sensitivity but only 74% specificity (26% false-positive rate in viral cases) and IL-6 (>100 pg/mL) yielded just 53% sensitivity with 86% specificity [1]. Furthermore, PCT's faster kinetics—onset within 2.5-4 hours vs. 12-24 hours for CRP—and its shorter half-life (25-30 hours vs. 48-72 hours for CRP) enable earlier detection of therapeutic response and more precise antibiotic de-escalation, advantages not replicated by IL-6 due to its ultrashort half-life of 1-1.5 hours [2]. These quantitative differences preclude generic substitution for applications requiring rapid, specific identification of bacterial etiology.

Quantitative Evidence for Procalcitonin Differentiation: Head-to-Head Performance vs. Comparators


Procalcitonin vs. CRP and IL-6 in Pediatric Bacterial/Viral Differentiation

In a direct head-to-head study of 360 children hospitalized with confirmed infections, procalcitonin (PCT) at a cutoff of 1 µg/L demonstrated superior specificity (93%) and positive predictive value for bacterial infection compared to both C-reactive protein (CRP) and interleukin-6 (IL-6). Specifically, PCT >1 µg/L detected bacterial infection with 83% sensitivity and 93% specificity, whereas CRP ≥20 mg/L showed 86% sensitivity but only 74% specificity due to a 26% false-positive rate in viral infections. IL-6 >100 pg/mL performed worse, with only 53% sensitivity and 86% specificity [1]. This differential performance is critical for antibiotic decision-making in emergency settings, where unnecessary antibiotic exposure must be minimized [2].

Pediatric infectious disease Biomarker comparison Diagnostic accuracy

Comparative Kinetics of Procalcitonin, CRP, and IL-6: Time to Rise and Half-Life

Procalcitonin exhibits a unique kinetic profile that distinguishes it from other acute-phase biomarkers. As documented in Table 2 of a 2016 review, PCT begins to rise within 2.5-4 hours post-insult, peaks at 6-13.5 hours, and returns to baseline within 48-72 hours, with a half-life of 25-30 hours [1]. In contrast, CRP requires 12-24 hours to rise and 20-72 hours to plateau, with a prolonged half-life of 48-72 hours [1]. IL-6, while rising rapidly (1-1.5 hours), has an ultrashort half-life of 1-1.5 hours, making it impractical for routine monitoring [1]. PCT's intermediate kinetics enable both early detection (within 4 hours) and reliable tracking of therapeutic response (daily measurements), a balance not achieved by either comparator.

Biomarker kinetics Sepsis management Therapeutic monitoring

Procalcitonin Superiority over CRP for Gram-Negative Bloodstream Infection Diagnosis

A 2020 meta-analysis of 25 studies (50,933 suspected BSI episodes) directly compared procalcitonin (PCT) and C-reactive protein (CRP) for diagnosing Gram-negative bloodstream infection (GNBSI). In the subset of studies enabling direct comparison, PCT demonstrated superior overall performance with an area under the curve (AUC) of 0.85 (95% CI 0.81-0.87), compared to CRP's AUC of 0.78 (95% CI 0.74-0.81) [1]. This difference of 0.07 AUC units translates to a clinically meaningful improvement in discrimination. Notably, the highest PCT AUC (0.87) was achieved using electrochemiluminescence immunoassay, highlighting the importance of assay selection for optimal performance [1].

Bloodstream infection Gram-negative bacteremia Diagnostic meta-analysis

Procalcitonin-Guided Antibiotic Discontinuation Shortens Treatment Duration by 1.89 Days vs. Standard Care

A 2024 systematic review and network meta-analysis evaluated the effectiveness of procalcitonin (PCT)-guided versus C-reactive protein (CRP)-guided antibiotic discontinuation strategies in critically ill adults with sepsis. Compared to standard of care, PCT-guided strategies reduced antibiotic treatment duration by 1.89 days (95% CI -2.30 to -1.47 days), while CRP-guided strategies reduced duration by 2.56 days (95% CI -3.15 to -1.97 days) [1]. Both strategies demonstrated comparable safety profiles with no significant differences in mortality or ICU length of stay. However, the evidence base for PCT guidance is more extensive and specifically validated for Sepsis-3 criteria, where antimicrobial courses exceed 7 days [1].

Antibiotic stewardship Sepsis management Network meta-analysis

Non-BRAHMS PCT Assays Show Significant Analytical Bias vs. BRAHMS KRYPTOR at Low Concentrations

A 2025 analytical evaluation compared three non-BRAHMS procalcitonin (PCT) assays (Wondfo, Getein, Snibe) against the BRAHMS PCT sensitive KRYPTOR reference assay in 350 routine serum samples. The KRYPTOR assay achieved a maximum imprecision of 4.65%, while Wondfo, Getein, and Snibe showed higher imprecision at 8.38%, 10.25%, and 15.67%, respectively [1]. Passing-Bablok regression for low-range samples revealed significant proportional bias: Wondfo slope 0.663 (systematically underestimates), Getein slope 0.838, while Snibe showed better agreement (slope 1.002) [1]. Weighted kappa agreement with KRYPTOR for sepsis classification was Kc=0.92 for Snibe, but only Kc=0.83 and 0.87 for Wondfo and Getein [1]. These differences exceed clinically acceptable limits for low PCT concentrations (0.1-0.5 ng/mL), where antibiotic stewardship decisions are made [2].

PCT assay standardization Analytical performance Method comparison

Optimal Research and Clinical Deployment Scenarios for Procalcitonin CAS 83652-28-2


Emergency Department Triage for Bacterial vs. Viral Infection in Children

Procalcitonin's 93% specificity for bacterial infection at the 1 µg/L cutoff (vs. 74% for CRP) makes it the preferred initial biomarker for pediatric emergency departments aiming to reduce unnecessary antibiotic prescriptions. The 2.5-4 hour onset and 25-30 hour half-life allow for a single admission measurement to guide immediate antibiotic decisions and subsequent daily monitoring [1].

Sepsis Antibiotic Stewardship in Intensive Care Units

In critically ill adults with Sepsis-3 criteria, procalcitonin-guided antibiotic discontinuation protocols reduce antibiotic exposure by 1.89 days without increasing mortality. This evidence base, more extensive for PCT than for CRP in this population, supports its integration into ICU clinical pathways to combat antimicrobial resistance [1].

Diagnosis of Gram-Negative Bloodstream Infection in Hematology/Oncology Patients

Procalcitonin's AUC of 0.85 for GNBSI detection outperforms CRP (AUC 0.78) and is particularly valuable in febrile neutropenic and hematologic malignancy populations, where early identification of Gram-negative pathogens drives timely targeted therapy. Procurement for hematology/oncology units should prioritize PCT assays with established performance in these high-risk cohorts [1].

Analytical Validation and Assay Selection for Clinical Laboratories

When procuring PCT assays, laboratories must verify traceability to the BRAHMS KRYPTOR standard, particularly at low concentrations (0.1-0.5 ng/mL). Non-harmonized assays can exhibit proportional biases up to 33.7% underestimation, leading to erroneous antibiotic decisions. Selection of BRAHMS-traceable systems ensures consistency with clinical validation studies and established stewardship algorithms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procalcitonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.